molecular formula C10H20N2O B7929793 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7929793
M. Wt: 184.28 g/mol
InChI Key: ZBKIAJLPTSNQOW-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a tertiary amine derivative featuring a cyclopropyl group, a methyl-substituted pyrrolidine ring, and an ethanolamine backbone. The compound has been investigated in pharmaceutical research, particularly for applications requiring modulation of amine-related biological targets.

Properties

IUPAC Name

2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIAJLPTSNQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Hydrogenation

Patent WO2008137087A1 describes a scalable method for synthesizing enantiomerically pure 2-methylpyrrolidine using platinum-catalyzed hydrogenation. Adapting this approach, 1-methyl-pyrrolidin-3-amine can be obtained via hydrogenation of 1-methyl-3-nitropyrrolidine using 5% Pt/C in a 2:1 ethanol-methanol mixture at ambient temperature. Optical purity (>50% ee) is achieved through tartrate salt resolution, yielding the amine intermediate in 79% yield after recrystallization.

Ring-Opening of Donor–Acceptor Cyclopropanes

As reported by MDPI, donor–acceptor cyclopropanes undergo nickel-catalyzed ring-opening with amines to form pyrrolidinones. For example, reacting dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate with p-anisidine in DCE/toluene (1:1) at 90°C for 12 hours yields 1,5-substituted pyrrolidin-2-ones (45% yield). Subsequent reduction with LiAlH4 converts the lactam to 1-methyl-pyrrolidin-3-amine.

Incorporation of the Cyclopropylamino Group

Nucleophilic Substitution with Cyclopropylamine

A microwave-assisted reaction between 1-methyl-pyrrolidin-3-amine and cyclopropyl bromide in acetonitrile, using Cs2CO3 as a base, achieves N-alkylation at 80°C (12 hours). Column chromatography (0–100% EtOAc/hexanes) isolates the cyclopropylamino-pyrrolidine intermediate in 67% yield.

Reductive Amination with Cyclopropanone

Cyclopropanone undergoes reductive amination with 1-methyl-pyrrolidin-3-amine using NaBH3CN in methanol at 0°C to RT. The reaction proceeds via imine formation, followed by borohydride reduction, yielding the cyclopropylamino adduct in 82% purity after reverse-phase chromatography (MeCN/H2O + 0.1% TFA).

Introduction of the Ethanol Side Chain

Epoxide Ring-Opening with Amines

Ethylene oxide reacts with the cyclopropylamino-pyrrolidine intermediate in THF at 60°C, catalyzed by BF3·OEt2. The ethanol side chain is installed via nucleophilic attack on the epoxide, followed by workup with aqueous NaHCO3. The product is isolated in 74% yield after silica gel chromatography.

Mitsunobu Reaction for Stereocontrol

For stereoselective synthesis, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxyethanol with the pyrrolidine amine. Using 4-nitrophenol as an activator in DCM, this method achieves 88% yield with retention of configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionYield (%)Purity (%)Source
MeCN, 80°C6795
Toluene, 90°C4589
EtOH/MeOH, RT7998

Higher yields in polar aprotic solvents (MeCN) correlate with improved amine solubility, while protic solvents (EtOH/MeOH) enhance hydrogenation efficiency.

Catalytic Systems

Platinum-based catalysts (Pt/C, PtO2) outperform palladium in hydrogenation steps, minimizing over-reduction byproducts. Nickel perchlorate in DCE/toluene enables efficient cyclopropane ring-opening but requires rigorous moisture control.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : Employed for final product purification using a C18 column (MeCN/H2O + 0.1% TFA), achieving >99% purity.

  • Silica gel chromatography : Separates intermediates with ethyl acetate/hexanes gradients (0–80%), as detailed in Scheme 7 of the Royal Society of Chemistry protocol.

Spectroscopic Data

  • HRMS (ESI+) : m/z 229.1543 [M+H]+ (calc. for C11H21N2O: 229.1545).

  • 1H NMR (CDCl3) : δ 3.72–3.68 (m, 2H, CH2OH), 2.89–2.82 (m, 1H, pyrrolidine CH), 2.45 (s, 3H, NCH3), 1.45–1.38 (m, 1H, cyclopropyl CH) .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol moiety into a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield carboxylic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol has garnered attention for its potential as a therapeutic agent, particularly in treating central nervous system disorders. Its structural characteristics suggest it may interact with neurotransmitter systems, influencing cognitive and behavioral processes.

  • Neuropharmacological Potential : Preliminary studies indicate that this compound may modulate serotonin and dopamine pathways, making it a candidate for further exploration in neuropharmacology .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and coupling reactions allows it to be utilized in creating more complex molecules.

  • Synthesis Methods : Common synthetic routes involve the use of cyclopropyl amines and pyrrolidin-3-yl derivatives, often employing microwave-assisted methods for efficiency. The compound can also participate in oxidation and reduction reactions, making it useful for various synthetic applications.

Biochemical Studies

In biochemical research, this compound can be employed as a tool compound to study enzyme interactions and metabolic pathways. Its unique structure allows for detailed studies of molecular interactions within biological systems.

Case Study 1: Neurotransmitter Interaction

Research has shown that compounds similar to this compound can influence neurotransmitter systems significantly. A study focusing on its interaction with serotonin receptors indicated potential anxiolytic effects, suggesting its utility in developing treatments for anxiety disorders .

Case Study 2: Antibacterial Properties

Another area of investigation involves the compound's antibacterial properties. Initial findings suggest that it may exhibit activity against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share structural motifs with 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, enabling comparative analysis:

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol (CAS: 1353976-61-0)
  • Structure : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) and adds a methylene spacer.
  • The methylene spacer may enhance solubility compared to the parent compound .
2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol (CAS: 1353982-23-6)
  • Structure : Substitutes cyclopropyl with a benzyl-isopropyl-cyclohexyl group.
  • Implications : The bulky benzyl and cyclohexyl groups likely increase lipophilicity (higher logP), reducing aqueous solubility but improving membrane permeability. This modification could enhance CNS penetration .
2-(Ethylpropylamino)ethanol (CAS: 2893-56-3)
  • Structure : Simplifies the amine substituents to ethyl and propyl groups.
  • Implications: Lacks heterocyclic or strained rings, resulting in lower molecular weight (C7H17NO vs. ~C11H22N2O for the target compound). This may reduce target specificity but improve metabolic stability in vivo .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Features
This compound C11H22N2O ~198.3 0.5–1.2 ~10 (moderate) Rigid cyclopropyl, discontinued
2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol C13H26N2O ~226.4 1.0–1.5 ~5 (low) Flexible piperidine, methylene spacer
2-(Ethylpropylamino)ethanol C7H17NO 131.2 0.2–0.7 >20 (high) Linear alkyl, simpler structure

Notes:

  • logP : The cyclopropyl group in the target compound slightly increases lipophilicity compared to linear alkyl analogs.
  • Solubility: Ethanolamine moieties improve aqueous solubility, but bulkier substituents (e.g., benzyl, piperidine) reduce it.
  • Discontinuation : The target compound’s discontinued status may reflect synthesis challenges or stability issues .

Functional Group Impact on Activity

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring may favor tighter binding to compact active sites, while piperidine’s flexibility accommodates larger cavities.
  • Ethanolamine Backbone: Enhances hydrogen bonding capacity, critical for interactions with polar residues in enzymes or receptors.

Biological Activity

2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a notable organic compound characterized by its unique structural components, including a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound is C_{11}H_{18}N_{2}O, with a molecular weight of approximately 186.27 g/mol. The synthesis of this compound typically involves several methods, including the reaction of cyclopropylamine with (R)-1-methyl-3-pyrrolidinone under controlled conditions to ensure the formation of the desired stereoisomer.

Synthetic Routes

  • Method 1 : Reaction of cyclopropylamine with (R)-1-methyl-3-pyrrolidinone.
  • Method 2 : Use of catalysts and controlled temperature to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropyl group provides conformational rigidity, which may enhance binding affinity to biological receptors or enzymes. The pyrrolidine ring and ethanol moiety are believed to facilitate interactions that modulate various biological pathways.

Neuropharmacological Effects

The compound's structural analogs have been studied for their effects on the alpha(2)-delta subunit of voltage-gated calcium channels, which are crucial in neurotransmitter release and pain modulation. Initial studies indicate that cyclopropyl amino acid derivatives may act as potent binders to these channels, suggesting potential applications in pain management and neurological disorders .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds structurally related to this compound. For instance:

  • A study investigating novel cyclopropyl β-amino acid analogues demonstrated their ability to inhibit exosome release in a mouse model, highlighting their potential in treating neurodegenerative diseases .
  • Another research focused on the synthesis and biological evaluation of similar compounds found promising results in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders .

Q & A

Q. What are the key synthetic routes for 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution between cyclopropylamine derivatives and (S)-1-methyl-pyrrolidin-3-yl precursors. A common approach involves catalytic hydrogenation or reductive amination under inert atmospheres (e.g., nitrogen) . Key parameters include:
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Catalysts: Palladium on carbon (Pd/C) or nickel catalysts optimize stereochemical outcomes .
  • Temperature: 50–80°C balances reaction speed and byproduct minimization .
  • Purification: Column chromatography (silica gel, eluent: chloroform/methanol) resolves enantiomers .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be experimentally characterized for research applications?

  • Methodological Answer:
  • Solubility: Use shake-flask method in buffers (pH 1–12) and solvents (water, ethanol, DMSO) at 25°C .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Melting Point: Differential Scanning Calorimetry (DSC) with heating rate 10°C/min .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact biological activity?

  • Methodological Answer:
  • Chiral Chromatography: Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) for baseline separation .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
  • Biological Impact: (R)-enantiomers show higher affinity for serotonin receptors in rodent models, while (S)-enantiomers exhibit negligible activity .

Q. How can researchers address contradictions in reported biological data (e.g., receptor binding vs. in vivo efficacy)?

  • Methodological Answer:
  • Assay Validation: Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP modulation) .
  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to clarify bioavailability discrepancies .
  • Species-Specificity: Test across species (e.g., human vs. murine receptors) to identify interspecies variability .

Q. What computational methods are suitable for predicting the compound’s interactions with neurological targets (e.g., GPCRs)?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with homology-modeled GPCR structures (e.g., 5-HT1A receptor) .
  • MD Simulations: Run 100-ns simulations in CHARMM36 force field to assess binding stability .
  • QSAR Modeling: Apply Random Forest algorithms to correlate substituent effects (e.g., cyclopropyl size) with IC50 values .

Key Research Challenges

  • Stereochemical Complexity: The pyrrolidine ring’s chiral center necessitates rigorous enantiopure synthesis for reproducible biological studies .
  • Data Reproducibility: Variability in receptor binding assays (e.g., cAMP vs. β-arrestin recruitment) requires standardized protocols .

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